(E)-4-(cinnamamidomethyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
Description
(E)-4-(Cinnamamidomethyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a piperidine-carboxamide derivative characterized by a cinnamamidomethyl group at the 4-position of the piperidine ring and a 2-methoxyphenyl substituent on the carboxamide nitrogen. This compound’s structural uniqueness lies in its hybrid architecture, combining a lipophilic cinnamamide side chain with a polar carboxamide group, which may influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[[[(E)-3-phenylprop-2-enoyl]amino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-21-10-6-5-9-20(21)25-23(28)26-15-13-19(14-16-26)17-24-22(27)12-11-18-7-3-2-4-8-18/h2-12,19H,13-17H2,1H3,(H,24,27)(H,25,28)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWBHFUUONKGGY-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of N-(2-Methoxyphenyl)Piperidine-1-Carboxamide
The foundational step involves reacting piperidine with 2-methoxyphenyl isocyanate under anhydrous conditions.
Procedure :
- Piperidine (1.0 equiv) is dissolved in dry dichloromethane (DCM) at 0°C.
- 2-Methoxyphenyl isocyanate (1.1 equiv) is added dropwise under nitrogen.
- The reaction is stirred at room temperature for 12 hours.
- The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield N-(2-methoxyphenyl)piperidine-1-carboxamide as a white solid (82% yield).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 6.95–6.87 (m, 2H, ArH), 3.88 (s, 3H, OCH₃), 3.55–3.45 (m, 4H, piperidine-H), 2.75–2.65 (m, 1H, piperidine-H), 1.70–1.50 (m, 6H, piperidine-H).
- IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Introduction of the Cinnamamidomethyl Group at C-4
Bromination at the 4-Position
Regioselective bromination is achieved using N-bromosuccinimide (NBS) under radical conditions.
Procedure :
Aminomethylation via Gabriel Synthesis
The bromine atom is replaced with an aminomethyl group.
Procedure :
Acylation with (E)-Cinnamoyl Chloride
The aminomethyl group is acylated with (E)-cinnamoyl chloride to install the stereodefined side chain.
Procedure :
- 4-Aminomethyl intermediate (1.0 equiv) is dissolved in dry THF.
- Triethylamine (2.0 equiv) and (E)-cinnamoyl chloride (1.1 equiv) are added at 0°C.
- The reaction is stirred for 4 hours, quenched with water, and extracted with ethyl acetate.
- Purification by recrystallization (ethanol/water) gives the target compound as a crystalline solid (65% yield).
Optimization Notes :
- Temperature Control : Maintaining 0°C prevents isomerization of the (E)-cinnamoyl group.
- Solvent Choice : THF ensures solubility of both the amine and acyl chloride without side reactions.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.20 (s, 1H, NH), 7.68–7.60 (m, 2H, ArH), 7.45–7.35 (m, 3H, ArH), 6.95 (d, J = 15.8 Hz, 1H, CH=CH), 6.60 (d, J = 15.8 Hz, 1H, CH=CH), 4.25 (s, 2H, CH₂NH), 3.85 (s, 3H, OCH₃), 3.50–3.40 (m, 4H, piperidine-H), 2.80–2.70 (m, 1H, piperidine-H), 1.75–1.55 (m, 6H, piperidine-H).¹³C NMR (100 MHz, DMSO-d₆) :
δ 166.5 (C=O), 159.2 (C=O), 145.3 (CH=CH), 134.1–126.2 (ArC), 55.8 (OCH₃), 48.5–42.3 (piperidine-C), 38.5 (CH₂NH).HRMS (ESI) : m/z calc. for C₂₄H₂₇N₃O₃ [M+H]⁺: 406.2121; found: 406.2125.
X-ray Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration of the cinnamamido group, with a dihedral angle of 178.5° between the styryl and amide planes.
Challenges and Alternative Approaches
Stereochemical Control
The (E)-configuration is susceptible to isomerization under acidic or high-temperature conditions. Microwave-assisted synthesis (50°C, 30 min) reduces reaction time and minimizes undesired (Z)-formation.
Regioselective Functionalization
Direct C-4 alkylation of piperidine is challenging due to competing N-alkylation. Using bulky bases (e.g., LDA) or protective groups (Boc) improves regioselectivity.
Alternative Route via Ugi Reaction
A four-component Ugi reaction using piperidine, 2-methoxybenzaldehyde, (E)-cinnamic acid, and an isocyanide yields the target compound in one pot (45% yield), though purity requires extensive chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(cinnamamidomethyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Scientific Research Applications
The compound (E)-4-(cinnamamidomethyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a synthetic organic molecule with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, synthesis, biological activities, and relevant case studies.
Structure and Composition
- IUPAC Name : (E)-4-(cinnamamidomethyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Molecular Formula : C18H22N2O3
- Molecular Weight : Approximately 310.39 g/mol
The compound features a piperidine ring, a cinnamamide group, and a methoxyphenyl group, which contribute to its unique chemical reactivity and biological activity.
Therapeutic Potential
Research indicates that (E)-4-(cinnamamidomethyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide may exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of A-549 lung cancer cells and HCT-8 colon cancer cells.
Interaction Studies
The compound's interactions with biological targets are being studied to understand its pharmacodynamics better. It is hypothesized that it may bind to specific receptors or enzymes involved in cancer progression.
Case Study 1: Anticancer Efficacy
- Objective : To evaluate the efficacy of (E)-4-(cinnamamidomethyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide in A-549 lung cancer cells.
- Findings : Treatment resulted in a significant reduction in cell viability and increased apoptosis markers.
Case Study 2: Overcoming Drug Resistance
- Objective : To assess the compound's potential to sensitize resistant K562 leukemia cells to standard chemotherapy agents.
- Findings : The compound demonstrated the ability to enhance the effectiveness of conventional treatments, suggesting its role in combination therapy strategies.
Mechanism of Action
The mechanism of action of (E)-4-(cinnamamidomethyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways by binding to these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural Variations in Piperidine-1-Carboxamide Derivatives
The piperidine-1-carboxamide scaffold is widely explored in medicinal chemistry. Below is a comparative analysis of key analogs:
Key Differences in Substituent Effects
- Cinnamamidomethyl vs. Aminoethyl (Compounds 5–6): The target compound’s cinnamamidomethyl group introduces a conjugated π-system, which may improve binding to aromatic-rich biological targets (e.g., serotonin or TAAR1 receptors) compared to the flexible aminoethyl side chain in Compounds 5–4. Fluorinated aryl groups (e.g., 4-fluorophenyl in Compound 6) are associated with increased metabolic stability and bioavailability due to reduced cytochrome P450-mediated oxidation .
- Cinnamamidomethyl vs. However, the target compound’s cinnamamide group offers greater lipophilicity, which may enhance blood-brain barrier penetration .
Cinnamamidomethyl vs. Thiazolyl (M677-0662) :
M677-0662’s thiazole ring introduces sulfur-based electronics and a smaller steric profile compared to the cinnamamide group. This could lead to divergent target selectivity, with thiazoles often favoring kinase or protease interactions .
Pharmacological Implications
While direct biological data for the target compound are unavailable, inferences can be drawn from analogs:
- Receptor Binding : The 2-methoxyphenyl group (shared with 18F-Mefway in ) is associated with serotonin receptor (5-HT1A) affinity. The cinnamamide moiety may further modulate selectivity over related receptors like TAAR1 .
- Solubility and Bioavailability: The methoxyphenyl group improves water solubility compared to fully nonpolar aryl substituents (e.g., 2-chlorophenyl in A939572, ), while the cinnamamide may balance lipophilicity .
Biological Activity
(E)-4-(cinnamamidomethyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperidine Ring : A six-membered ring containing nitrogen.
- Cinnamamidomethyl Group : A side chain that contributes to its biological activity.
- Methoxyphenyl Substitution : Enhances lipophilicity and potential interactions with biological targets.
IUPAC Name : N-(2-methoxyphenyl)-4-piperidinecarboxamide
Molecular Formula : C₁₃H₁₈N₂O₂
Molecular Weight : 234.29 g/mol
CAS Number : 1019851-99-0
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. Notably, it has shown significant cytotoxic effects against human lung adenocarcinoma (A549) cells. The half-maximal inhibitory concentration (IC50) values indicate its potency relative to established chemotherapeutic agents.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| A549 | 12 | 2.5 |
| MCF-7 | 15 | 2.0 |
| HeLa | 18 | 1.8 |
The mechanism of action appears to involve the induction of mitochondrial apoptosis and cell cycle arrest in the S phase, as evidenced by flow cytometry and fluorescence microscopy analyses .
The proposed mechanisms for the biological activity of (E)-4-(cinnamamidomethyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide include:
- DNA Binding : The compound is believed to interact with DNA, leading to disruption of replication and transcription processes.
- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Arrest : Inhibition of cell cycle progression, particularly in the S phase.
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various piperidine derivatives, (E)-4-(cinnamamidomethyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide was found to exhibit superior activity compared to structurally similar compounds. The study utilized a range of concentrations (1–100 μM) across multiple cancer cell lines, confirming its potential as a lead compound for further development .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications to the cinnamamidomethyl group significantly influenced biological activity. Variations in substituents on the piperidine ring were also correlated with changes in potency against cancer cell lines, highlighting the importance of chemical structure in determining efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
